What are the chemical properties of D-6-Hydroxynorleucine?
What are the chemical properties of D-6-Hydroxynorleucine?
Content Type: Technical Guide for Drug Development Professionals Subject: Physicochemical Properties, Synthesis, and Application in Peptidomimetics
Executive Summary
D-6-Hydroxynorleucine (D-2-amino-6-hydroxyhexanoic acid) is a non-canonical amino acid (NCAA) structurally analogous to D-Lysine, where the epsilon-amino group (
In drug discovery, D-6-Hydroxynorleucine is deployed to:
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Modulate Potency & Selectivity: By removing the cationic charge of Lysine without altering steric bulk.
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Enhance Metabolic Stability: The D-configuration confers resistance to endogenous proteases.
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Facilitate Cyclization: The primary hydroxyl group serves as a handle for depsipeptide formation (lactonization) or "stapled" peptide synthesis.
Physicochemical Specifications
The following data characterizes the D-enantiomer. Note that while scalar physical properties (MP, BP, pKa) are identical to the L-enantiomer in achiral environments, biological recognition is distinct.
| Property | Specification | Notes |
| IUPAC Name | (2R)-2-amino-6-hydroxyhexanoic acid | R-configuration at |
| Common Synonyms | D-6-Hydroxynorleucine; D- | Abbreviated as D-Nle(6-OH) or D-Hnl |
| CAS Number | 16509-61-8 | L-isomer: 6033-32-5; Racemic: 305-77-1 |
| Molecular Formula | C | |
| Molecular Weight | 147.17 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Soluble in Water (>50 mg/mL); Insoluble in Et | Soluble in acetic acid, dilute HCl |
| pKa Values | Side chain (-OH) is non-ionizable (pKa >15) | |
| Isoelectric Point (pI) | ~5.9 - 6.0 | Neutral/Zwitterionic at physiological pH |
| Chirality | D-Enantiomer |
Structural Analysis & Stereochemistry
D-6-Hydroxynorleucine is a Lysine Isostere . The structural comparison below highlights the electrostatic shift from cationic (Lysine) to neutral (6-Hnl) while preserving the carbon scaffold.
Diagram 1: Structural & Electrostatic Comparison
Caption: Comparison of D-Lysine and D-6-Hydroxynorleucine. The substitution of NH3+ with OH eliminates positive charge while maintaining side-chain topology.
Synthesis & Production Routes
Production of high-purity D-6-Hydroxynorleucine typically employs chemo-enzymatic methods to ensure enantiomeric purity (
Method A: Chemo-Enzymatic Reductive Amination
This is the preferred industrial route for scalability and stereocontrol.
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Precursor: 2-keto-6-hydroxyhexanoic acid (derived from hydrolysis of 5-(4-hydroxybutyl)hydantoin).
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Enzymatic Step: Reductive amination using D-Amino Acid Dehydrogenase (or D-Amino Acid Oxidase in reverse with reducing agents).
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Cofactor: NADPH/NADH recycling system.
Method B: Chemical Synthesis from Lysine
A "hydroxy-deamination" sequence converts Lysine to 6-Hydroxynorleucine.
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Diazotization: Treatment of Lysine with nitrous acid (HNO
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Hydrolysis: The unstable diazonium intermediate hydrolyzes to the alcohol.
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Note: This method often results in retention of configuration but can suffer from side reactions (elimination to alkenes), requiring rigorous purification.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Incorporating D-6-Hydroxynorleucine into peptides requires careful handling of the side-chain hydroxyl group.
Critical Consideration: Side-Chain Protection
While the
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Best Practice: Use Fmoc-D-Nle(6-O-tBu)-OH . The tert-butyl ether protects the hydroxyl group during coupling and is removed simultaneously with side-chain deprotection (TFA cleavage).
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Alternative: If using Fmoc-D-Nle(6-OH)-OH (unprotected), use milder activation (e.g., DIC/Oxyma) and avoid high concentrations of DMAP to minimize esterification.
Workflow: Fmoc-SPPS Incorporation[7]
Reagents:
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Building Block: Fmoc-D-Nle(6-O-tBu)-OH (Recommended).
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Activator: HATU or DIC/Oxyma.
Diagram 2: SPPS Incorporation Workflow
Caption: Standard Fmoc-SPPS cycle for incorporating protected D-6-Hydroxynorleucine.
Applications in Drug Design
Proteolytic Stability Enhancement
Peptides containing L-amino acids are rapidly degraded by serum proteases (e.g., trypsin, chymotrypsin). Substituting L-Lysine with D-6-Hydroxynorleucine achieves a dual stability boost:
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Stereochemical Block: Proteases generally do not recognize D-stereocenters.
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S1 Pocket Mismatch: Trypsin targets basic residues (Lys/Arg). Replacing the basic amine with a neutral hydroxyl prevents recognition by the Aspartate residue in the trypsin catalytic pocket.
Depsipeptide "Stapling"
The side-chain hydroxyl can be utilized to form intramolecular lactones (depsipeptides) with a Glutamic or Aspartic acid residue elsewhere in the chain. This cyclization constrains the peptide conformation, potentially improving affinity for the target receptor.
Omapatrilat Analogs
L-6-Hydroxynorleucine is a known intermediate in the synthesis of Omapatrilat (a vasopeptidase inhibitor). The D-enantiomer is utilized in research to synthesize diastereomeric analogs to probe the stereospecificity of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) binding pockets.
References
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PubChem. 6-Hydroxy-D-norleucine (Compound).[3] National Library of Medicine. Available at: [Link]
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Hanson, R. L., et al. (1999). Enzymatic synthesis of L-6-hydroxynorleucine. Bioorganic & Medicinal Chemistry.[4] Available at: [Link]
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University of Calgary. Amino Acid pKa and pI Values (General Reference for Alpha-Amino Acids). Available at: [Link]
